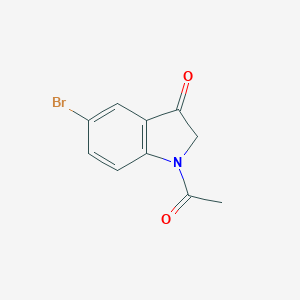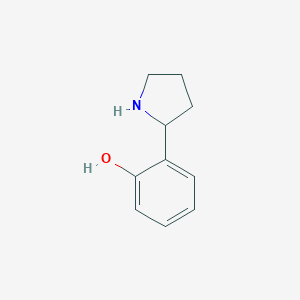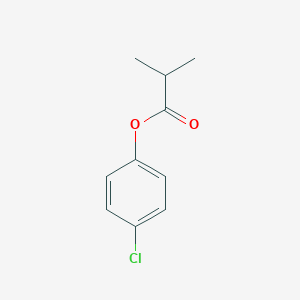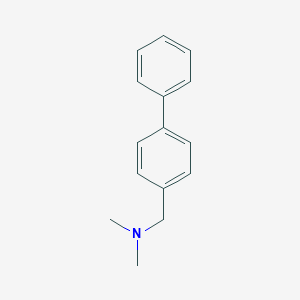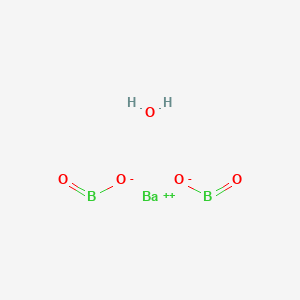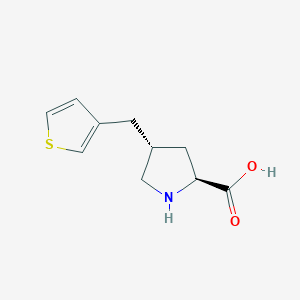
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, also known as TPC, is a chiral pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. TPC is a white crystalline powder that is soluble in water and has a molecular weight of 237.3 g/mol.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to modulate the NF-κB pathway, which is involved in the regulation of immune cell function.
Biochemical and Physiological Effects:
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to inhibit tumor growth and metastasis by inducing cell cycle arrest and apoptosis. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to modulate immune cell function, including the regulation of cytokine production and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its high solubility in water, its stability under physiological conditions, and its ability to penetrate the blood-brain barrier. However, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid also has some limitations, including its low bioavailability, its potential toxicity at high doses, and its limited selectivity for specific targets.
Zukünftige Richtungen
There are several future directions for (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in combination with other anticancer agents. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Synthesemethoden
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid can be synthesized via a multistep process that involves the reaction of 3-thiophenemethanol with pyrrolidine-2-carboxylic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to various chemical transformations, including oxidation, reduction, and protection/deprotection steps, to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been investigated as a potential anticancer agent due to its ability to inhibit tumor growth and metastasis. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been studied for its immunomodulatory effects, including the regulation of cytokine production and the modulation of immune cell function.
Eigenschaften
IUPAC Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHLHOKPAPADH-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

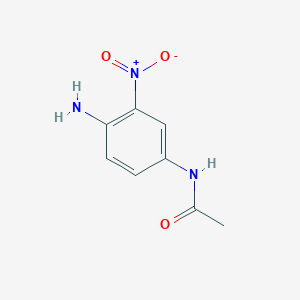

![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)
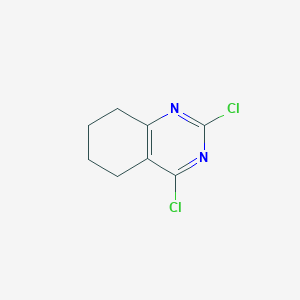

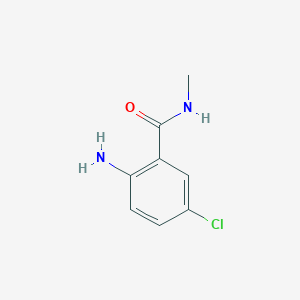

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
